molecular formula C5H11NO3 B128967 tert-Butyl N-hydroxycarbamate CAS No. 36016-38-3

tert-Butyl N-hydroxycarbamate

Cat. No. B128967
CAS RN: 36016-38-3
M. Wt: 133.15 g/mol
InChI Key: DRDVJQOGFWAVLH-UHFFFAOYSA-N
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Description

tert-Butyl N-hydroxycarbamate is a chemical compound that serves as a versatile building block in organic synthesis. It is used to prepare various functionalized molecules, including those with biological activity and potential pharmaceutical applications. The compound is characterized by the presence of a tert-butyl group and a hydroxycarbamate moiety, which can be manipulated through various chemical reactions to yield a wide array of derivatives with different properties and functions 10.

Synthesis Analysis

The synthesis of tert-butyl N-hydroxycarbamate derivatives has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid, demonstrating their utility as N-(Boc)-protected nitrones . Enantioselective synthesis methods have also been developed, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved with high enantioselectivity, leading to optically pure enantiomers . These methods highlight the compound's potential for creating chiral molecules, which are important in the development of drugs with specific biological activities.

Molecular Structure Analysis

The molecular structure of tert-butyl N-hydroxycarbamate and its derivatives has been studied, revealing insights into their stability and reactivity. For example, the layered structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates have been characterized by their intermolecular hydrogen-bond connectivity . Understanding the molecular structure is crucial for predicting the behavior of these compounds in various chemical reactions and for designing molecules with desired properties.

Chemical Reactions Analysis

tert-Butyl N-hydroxycarbamate undergoes a variety of chemical reactions, which have been extensively studied. It reacts with organometallics to give N-(Boc)hydroxylamines , and its derivatives have been used in iodolactamization reactions . The compound's reactivity with atmospheric carbon dioxide has also been demonstrated, leading to the formation of zwitterionic ammonium carbamate salts . These reactions are significant for expanding the utility of tert-butyl N-hydroxycarbamate in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-hydroxycarbamate derivatives are influenced by their molecular structure. The stability of these compounds under various conditions, such as in water or alcohol bases, has been noted, as well as their susceptibility to specific agents for deprotection . The metabolism of related compounds, such as m-tert.-butylphenyl N-methylcarbamate, has been studied in mice and insects, revealing insights into their biotransformation and potential environmental impact . Understanding these properties is essential for the practical application of tert-butyl N-hydroxycarbamate in chemical synthesis and for assessing its safety profile.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

tert-Butyl N-hydroxycarbamate is involved in the preparation of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are easily prepared from aldehydes. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This makes them valuable as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Oxidation and Diels–Alder Reactions

tert-Butyl N-hydroxycarbamate has been used in a vanadium-catalyzed oxidation process to produce tert-Butyl nitrosoformate. This intermediate compound is utilized in Diels–Alder reactions with simple and functionalized dienes, allowing access to various functionalized 3,6-dihydro-2H-1,2-oxazines (Hoshino, Suzuki, & Honda, 2012).

Kinetic Studies

Research on the gas-phase elimination kinetics of tert-butyl N-hydroxycarbamate has been conducted. These studies provide insights into the reaction mechanisms and transition state structures, enhancing our understanding of the compound's chemical behavior (Mora et al., 2007).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which is related to tert-butyl N-hydroxycarbamate, has been studied. This work has led to the production of optically pure enantiomers, demonstrating the compound's potential in the field of chiral chemistry (Piovan, Pasquini, & Andrade, 2011).

Safety And Hazards

The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

tert-butyl N-hydroxycarbamate
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InChI

InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDVJQOGFWAVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60189587
Record name tert-Butyl N-hydroxycarbamate
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

tert-Butyl N-hydroxycarbamate

CAS RN

36016-38-3
Record name tert-Butyl N-hydroxycarbamate
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Synthesis routes and methods I

Procedure details

Boc anhydride (5.91 g, 0.026 mole) was added in one portion to a stirred solution of amino alcohol in anhydrous DCM (150 mL), and the reaction mixture stirred at ambient temperature under argon for 4.5 h. Water (200 mL) was added to the reaction mixture and the organic layer separated. The organic layer was washed with brine (100 mL), dried (Na2SO4), filtered, and concentrated to give N-boc amino alcohol as a colorless liquid that became a colorless glass upon standing. The material was used without further purification. Yield: 9.0 g (quantitative); LCMS: (+) ESI: m/z=368 [M+Na]+.
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of amino alcohol from Step 3 (2.60 g, 5.81 mmol) in DCM (60 mL) was added triethylamine (1.60 mL, 12.0 mmol) followed by tert-butyldicarbonate (1.50 g, 6.88 mmol) and the reaction was stirred overnight at RT. The final mixture was concentrated and purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 80:20 to 20:80) to provide 2.80 g (88%) of Boc-amino alcohol.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
tert-butyldicarbonate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

A solution of 15a (9.85 g, 69.8 mmol) and t-butyldicarbonate (18.3 g, 83.8 mmol) in 50 mL of MeOH was placed in a Parr bottle with 20% Pd(OH)2 (2.0 g) and hydrogenated under 50 psi of H2 overnight. The reaction mixture was filtered through a sintered glass funnel and concentrated on a rotary evaporator. The residue was triturated with ether and the solid was collected and dried to give 3.64 g (24% yield) of Boc-amino alcohol 15b.
Name
15a
Quantity
9.85 g
Type
reactant
Reaction Step One
Name
t-butyldicarbonate
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Yield
24%

Synthesis routes and methods IV

Procedure details

A solution of 2,5-dihydrofuran (3.0 g, 42.8 mmol) was dissolved in 200 mL CH2Cl2 and treated with m-chloroperbenzoic acid (26.0 g, 145 mmol). The reaction was stirred at rt overnight and then extracted from 1 n NaOH with CH2Cl2×3. The combined organic extracts were dried over MgSO4, filtered, and concentrated on a rotary evaporator to give 3.0 g (81% yield) of the furan epoxide 18a which was used without further purification. (18b) A mixture of compound 18a (3.0 g, 34.8 mmol), sodium azide (3.25 g, 50 mmol), and ammonium chloride (2.7 g, 50 mmol) in 15 mL of water and 15 mL of MeOH was refluxed overnight. The reaction mixture was cooled, filtered through a sintered glass funnel and concentrated on a rotary evaporator. The crude residue was carried to the next step without purification. (18c) A solution of 18b and t-butyldicarbonate (7.6 g, 35 mmol) in 50 mL of EtOAc was placed in a Parr bottle with 10% Pd/C (300 mg) and hydrogenated under 50 psi of H2 overnight. The reaction mixture was filtered through Celite in a sintered glass funnel and concentrated on a rotary evaporator. The residue was purified by silica gel chromatography to give 1.5 g (21% yield) of Boc-amino alcohol 18c. (18d) Boc-amino alcohol 18c (1.0 g, 5.0 mmol) was dissolved in 50 mL CH2Cl2, treated with Dess-Martin periodinane (5.0 g, 11.8 mmol) and stirred for 3 hr. The reaction mixture was partitioned between DCM and 1N NaOH, separated, and the organic layer was dried over MgSO4, filtered, and concentrated by rotary evaporator. The residue was taken to the next step without purification. (18e) Ketone 18d was dissolved in 50 mL 2:1 EtOH/water and treated with ammonium carbonate (4.8 g, 50 mmol) and potassium cyanide (657 mg, 10 mmol). The reaction was heated in a 65° C. oil bath for 24 hr. The EtOH was removed by rotary evaporator, the residue was extracted from dil. HCl with 3×EtOAc. The combined organic extracts were dried over MgSO4, filtered, and concentrated to give the crude hydantoin. MS found: (M+H)+=284. (18f) Compound 18e (202 mg, 0.74 mmol) was stirred for 1 hr in TFA/CH2Cl2 (1:1, 5 mL) and concentrated on a rotary evaporator to give 128 mg (100% yield) of the amine 18f which was taken to the next step without purification. (18g) A solution of 18f (128 mg, 0.74 mmol) was dissolved in 10 mL DMSO and treated with triethylamine (0.6 mL, 4.3 mmol), BOP (500 mg, 1.1 mmol), 4-[(2-methyl-4-quinolinyl)methoxy]benzoic acid (322 mg, 1.1 mmol). The reaction was stirred overnight and then extracted from sat KH2PO4 with EtOAc×3. The combined organic extracts were dried over MgSO4, filtered, concentrated on a rotary evaporator and purified by reverse-phase HPLC to give 85 mg of the product as a TFA salt (20% yield). MS found: (M+H)+=447.
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
[Compound]
Name
( 18b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 18a
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
18b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
t-butyldicarbonate
Quantity
7.6 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
21%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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